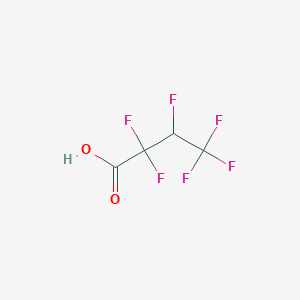

2,2,3,4,4,4-Hexafluorobutyric acid

Vue d'ensemble

Description

2,2,3,4,4,4-Hexafluorobutyric acid is a fluorinated organic compound with the molecular formula C₄H₂F₆O₂ and a molecular weight of 196.05 g/mol . It is known for its high chemical stability and unique properties due to the presence of multiple fluorine atoms. This compound is primarily used in scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,2,3,4,4,4-Hexafluorobutyric acid can be synthesized through various methods. One common approach involves the reaction of hexafluoropropylene oxide with carbon dioxide in the presence of a catalyst . The reaction typically occurs under high pressure and elevated temperatures to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or crystallization techniques to achieve the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

2,2,3,4,4,4-Hexafluorobutyric acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can convert it into less oxidized fluorinated compounds.

Substitution: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields perfluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives .

Applications De Recherche Scientifique

Chemical Synthesis

Reagent in Organic Chemistry

2,2,3,4,4,4-Hexafluorobutyric acid is utilized as a reagent for synthesizing fluorinated compounds. Its unique structure allows it to participate in various chemical reactions, including acylation and esterification. The presence of fluorine atoms enhances the reactivity and stability of the resulting compounds.

Fluorinated Polymer Production

This compound serves as a precursor in the production of fluorinated polymers. Its incorporation into polymer chains imparts desirable properties such as chemical resistance and thermal stability. For instance, it is used in the synthesis of fluorinated surfactants which are crucial for applications in coatings and emulsifiers.

Material Science

Surface Modification

In material science, this compound is employed for surface modification of materials to enhance their hydrophobicity and oleophobicity. This application is particularly valuable in the development of non-stick coatings and water-repellent textiles.

Nanocomposite Development

The compound has been investigated for its role in developing nanocomposites that exhibit improved mechanical properties and thermal stability. Research indicates that incorporating this acid into polymer matrices can significantly enhance their performance under extreme conditions.

Environmental Studies

Fluorinated Compound Degradation Studies

Research has focused on the environmental impact of fluorinated compounds like this compound. Studies have shown that its degradation products can pose risks to ecological systems. Understanding its thermal decomposition pathways is crucial for assessing its environmental fate. For example, experiments indicate that at elevated temperatures (around 873–1073 K), significant amounts of hydrogen fluoride are produced during pyrolysis processes .

Case Study 1: Synthesis of Fluorinated Surfactants

A study demonstrated the successful synthesis of a series of fluorinated surfactants using this compound as a key reagent. The resulting surfactants exhibited superior surface activity compared to non-fluorinated counterparts. The synthesis involved acylation reactions that highlighted the compound's utility in creating complex fluorinated structures .

Case Study 2: Thermal Stability Assessment

A detailed examination of the thermal stability of this compound revealed critical insights into its decomposition behavior under various conditions. The study found that at high temperatures, the compound decomposes to yield toxic byproducts such as hydrogen fluoride and other fluorinated species . This information is vital for industries handling these compounds to develop safer operational protocols.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Used as a reagent for synthesizing fluorinated compounds | Enhances reactivity and stability |

| Material Science | Employed for surface modification to improve hydrophobicity | Significant improvement in material properties |

| Environmental Studies | Investigated for degradation pathways and environmental impact | Produces hazardous byproducts upon degradation |

Mécanisme D'action

The mechanism by which 2,2,3,4,4,4-Hexafluorobutyric acid exerts its effects is primarily through its interaction with molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical reactions. It can act as a strong acid, donating protons to other molecules and facilitating chemical transformations .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,3,3,4,4-Hexafluorobutyric acid: Similar in structure but with slight differences in fluorine atom placement.

2,2,3,4,4,4-Heptafluorobutyric acid: Contains an additional fluorine atom, leading to different chemical properties.

Uniqueness

2,2,3,4,4,4-Hexafluorobutyric acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Its high stability and reactivity make it valuable in various research and industrial applications .

Activité Biologique

Introduction

2,2,3,4,4,4-Hexafluorobutyric acid (HFBA) is a perfluoroalkyl substance (PFAS) that has garnered attention due to its unique chemical properties and potential biological activities. PFAS compounds are known for their environmental persistence and bioaccumulation potential. This article explores the biological activity of HFBA, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

HFBA is characterized by its six fluorine atoms attached to a butyric acid backbone. This structure contributes to its hydrophobicity and resistance to degradation. The compound is used in various industrial applications, including surfactants and coatings.

Liver Toxicity

Research indicates that HFBA can induce significant liver toxicity. A study by Butenhoff et al. (2012) reported that exposure to ammonium perfluorobutanoate (the ammonium salt of PFBA) resulted in increased liver weight and hepatocellular hypertrophy in rats. The no-observable-adverse-effect level (NOAEL) was determined to be 6 mg/kg/day for male rats and >150 mg/kg/day for females .

Thyroid Hormone Disruption

HFBA exposure has been linked to alterations in thyroid hormone levels. In a 90-day study, male rats exhibited decreased serum thyroxine levels without a corresponding increase in thyroid-stimulating hormone (TSH), suggesting a disruption in thyroid function due to competitive displacement of thyroxine .

Immune System Effects

Evidence suggests that HFBA may impact immune function. A study indicated that exposure led to changes in T-cell populations and cytokine production in mice . The implications of these findings raise concerns about the potential for increased susceptibility to infections and reduced vaccine efficacy.

Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Activation

HFBA activates PPAR-α, a nuclear receptor involved in fatty acid metabolism. This activation leads to peroxisome proliferation and altered lipid metabolism, which may contribute to the observed liver toxicity . The activation of PPAR-α by HFBA parallels findings with other PFAS compounds, suggesting a common mechanism of action among this class of chemicals.

Oxidative Stress

Research has demonstrated that PFAS exposure can generate reactive oxygen species (ROS), leading to oxidative stress. A study found that both PFOA and PFBA exposure resulted in significant ROS production within 24 hours . This oxidative stress may underlie many of the toxicological effects observed with HFBA.

Study on Dermal Exposure

In a dermal exposure study involving mice, significant increases in liver and kidney weights were observed following exposure to various concentrations of HFBA. Histopathological analysis revealed hepatocellular hypertrophy and necrosis at higher concentrations . These findings underscore the compound's potential for inducing organ-specific toxicity.

Long-Term Exposure Assessment

A long-term assessment involving multiple doses of PFBA revealed alterations in hematological parameters and liver histopathology consistent with chronic exposure effects seen in other PFAS studies . The cumulative data suggest that prolonged exposure could lead to significant health risks.

Summary Table of Biological Effects

Propriétés

IUPAC Name |

2,2,3,4,4,4-hexafluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6O2/c5-1(4(8,9)10)3(6,7)2(11)12/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLUIEGTKBIKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626970 | |

| Record name | 3H-Perfluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379-90-8 | |

| Record name | 3H-Perfluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,4,4,4-Hexafluorobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.